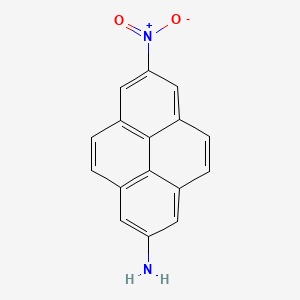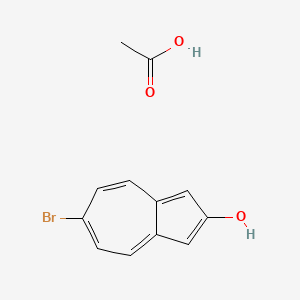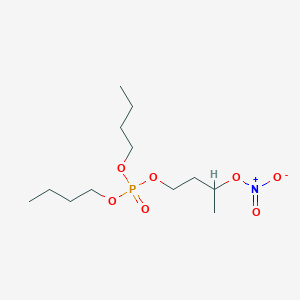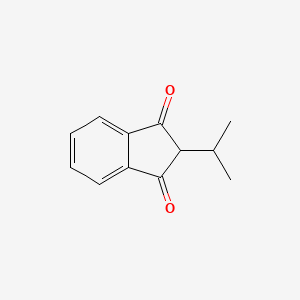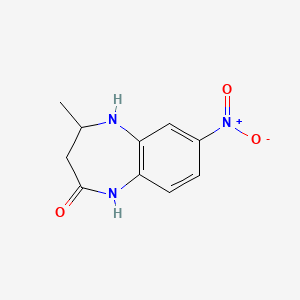![molecular formula C8H15Br3O4 B14284436 Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol CAS No. 136760-22-0](/img/structure/B14284436.png)
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 g/mol . It is known for its unique structure, which includes a tribromo group and an isopropyl ether moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol typically involves the reaction of tribromoacetic acid with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and purification steps like distillation or recrystallization.
Análisis De Reacciones Químicas
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tribromo group to less halogenated derivatives or even to hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tribromo and isopropyl ether functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The tribromo group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The isopropyl ether moiety can affect the compound’s solubility and distribution within biological systems .
Comparación Con Compuestos Similares
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol can be compared with other similar compounds, such as:
Tribromacetic acid: Similar in having a tribromo group but lacks the isopropyl ether moiety.
2,2,2-Tribromoethanol: Similar in having a tribromo group but lacks the acetic acid functionality.
2-Methylpropan-2-ol: Similar in having the isopropyl ether moiety but lacks the tribromo group.
The uniqueness of this compound lies in its combination of tribromo and isopropyl ether functionalities, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
136760-22-0 |
|---|---|
Fórmula molecular |
C8H15Br3O4 |
Peso molecular |
414.91 g/mol |
Nombre IUPAC |
acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol |
InChI |
InChI=1S/C6H11Br3O2.C2H4O2/c1-5(2,3)11-4(10)6(7,8)9;1-2(3)4/h4,10H,1-3H3;1H3,(H,3,4) |
Clave InChI |
LUDWUOXUYXBAMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(C(Br)(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


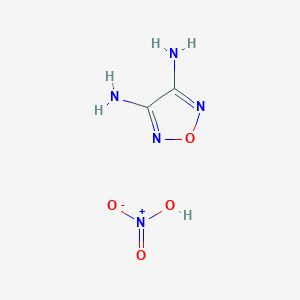
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
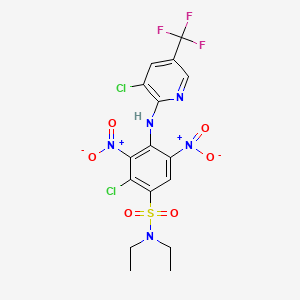
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
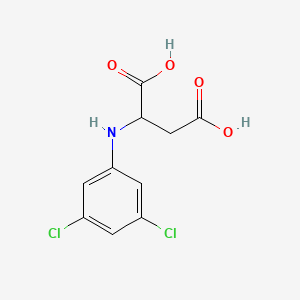
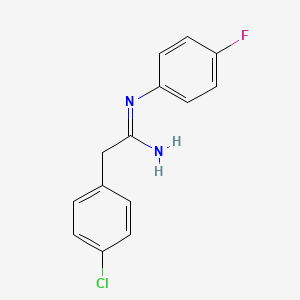
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
